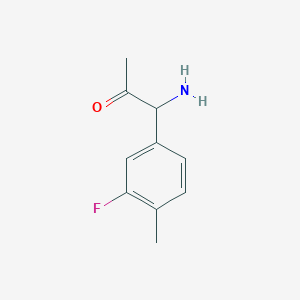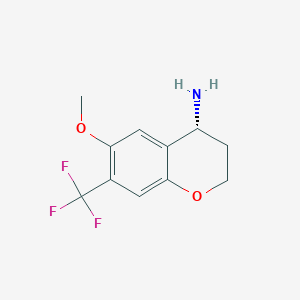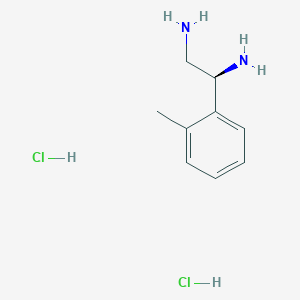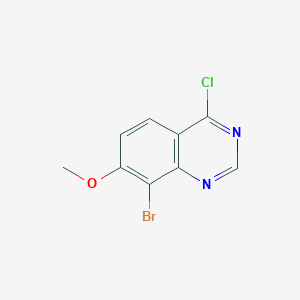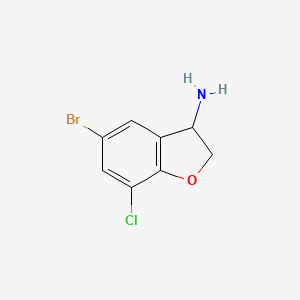
5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine is a heterocyclic compound that belongs to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These methods often employ transition-metal catalysis to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzofuran derivatives.
科学的研究の応用
5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:
作用機序
The mechanism of action of 5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, its anti-tumor activity may involve the inhibition of key enzymes involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
5-Bromo-2,3-dihydro-1-benzofuran: Another benzofuran derivative with similar structural features.
7-Chloro-2,3-dihydro-1-benzofuran: A related compound with a chlorine substituent at the 7-position.
Uniqueness
5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
特性
分子式 |
C8H7BrClNO |
|---|---|
分子量 |
248.50 g/mol |
IUPAC名 |
5-bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7BrClNO/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2,7H,3,11H2 |
InChIキー |
AZRSAUCDYTWXQC-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=C(O1)C(=CC(=C2)Br)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


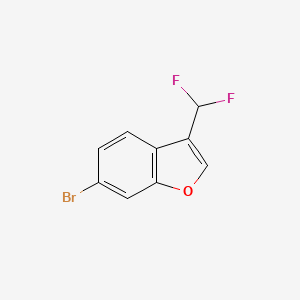

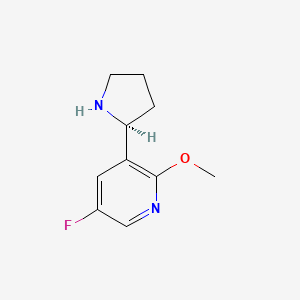
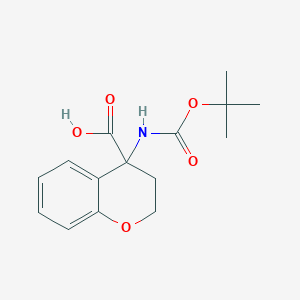
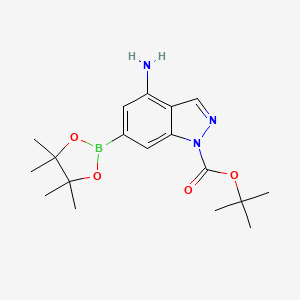
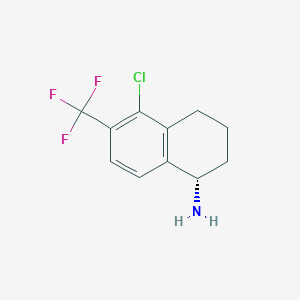
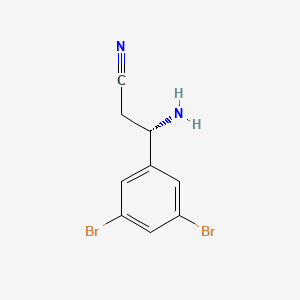
![(1S)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B15236460.png)
![(3R)-5-Chloro-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15236475.png)
![(3S)-3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15236487.png)
